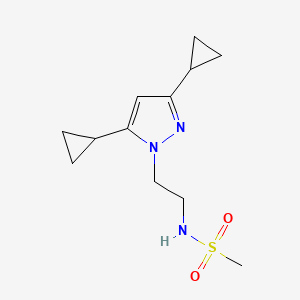![molecular formula C12H11ClF3N3O2 B2523033 1-[3-cloro-5-(trifluorometil)-2-piridinil]-2-oxo-3-pirrolidincarbaldehído O-metil oxima CAS No. 866051-42-5](/img/structure/B2523033.png)
1-[3-cloro-5-(trifluorometil)-2-piridinil]-2-oxo-3-pirrolidincarbaldehído O-metil oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime is a synthetic compound characterized by its unique structure. Notably employed in research and development, this compound exhibits properties making it significant in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime serves multiple roles : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime serves multiple roles: Chemistry : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : Acts as an inhibitor or activator in enzymatic studies, crucial for understanding biological pathways. Medicine Industry : Utilized in the manufacture of agrochemicals, specialty chemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis techniques:
Step 1: : Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde.
Step 2: : Formation of 2-oxo-3-pyrrolidinecarboxylic acid and its subsequent conversion to the corresponding carbaldehyde.
Step 3: : Condensation reaction between the 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde and 2-oxo-3-pyrrolidinecarboxaldehyde O-methyloxime under controlled reaction conditions.
Industrial Production Methods
Large-scale synthesis often employs automated reactors to maintain precise conditions.
Advanced purification techniques such as crystallization, chromatography, and recrystallization ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxides, depending on the reaction conditions.
Reduction: : Reduction reactions often lead to the formation of corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions may result in derivatives with modified functional groups.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution reagents include strong nucleophiles such as cyanide or methoxide.
Major Products
Oxidized products include pyridine N-oxides.
Reduction results in pyrrolidine derivatives.
Substitution yields compounds with varying functional groups, expanding the compound's utility.
Mecanismo De Acción
Molecular Targets
Enzyme Inhibition : Binds to active sites, modifying enzyme activity.
Receptor Interaction : Interacts with cellular receptors, influencing signaling pathways.
Pathways Involved : Engages in pathways responsible for cell signaling, metabolism, and genetic regulation, making it a versatile compound for various applications.
Comparación Con Compuestos Similares
Compared to other pyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime stands out due to:
Structural Uniqueness : The combination of a trifluoromethyl group and a pyrrolidine ring enhances its reactivity and specificity.
Similar Compounds
1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.
1-[3-iodo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.
While structurally similar compounds share some properties, the chlorinated derivative often provides superior performance in specific applications.
There you go! Comprehensive breakdown on 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime. Anything else you'd like to know?
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(E)-methoxyiminomethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-21-18-5-7-2-3-19(11(7)20)10-9(13)4-8(6-17-10)12(14,15)16/h4-7H,2-3H2,1H3/b18-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAOOYGVRMMCB-BLLMUTORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide](/img/structure/B2522953.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)
![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2522960.png)




![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522967.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522969.png)

![Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2522971.png)
